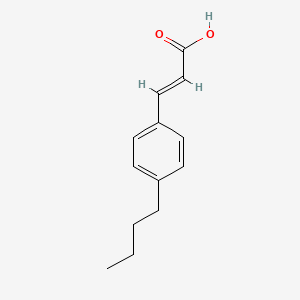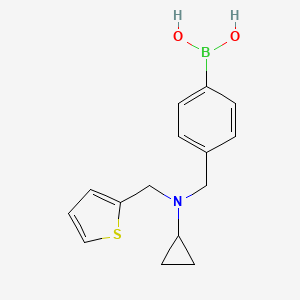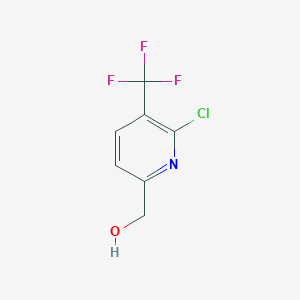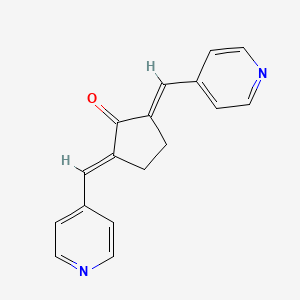![molecular formula C16H24N4 B11746176 N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)aniline](/img/structure/B11746176.png)
N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)aniline is a complex organic compound that features a pyrazole ring, an aniline moiety, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propyl group. The final steps involve the formation of the aniline moiety and the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro compound, while reduction could produce an amine .
Scientific Research Applications
N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)aniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H24N4 |
|---|---|
Molecular Weight |
272.39 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[(2-propylpyrazol-3-yl)methylamino]methyl]aniline |
InChI |
InChI=1S/C16H24N4/c1-4-11-20-16(9-10-18-20)13-17-12-14-5-7-15(8-6-14)19(2)3/h5-10,17H,4,11-13H2,1-3H3 |
InChI Key |
YELZGICTOJFBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B11746099.png)




![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746128.png)

![3-[(4-fluorobenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746139.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11746140.png)
![1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B11746152.png)
![2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11746154.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746156.png)
![3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746164.png)
![[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746172.png)
